Crystal structure and X-ray diffraction of 2,3-difluoro-4,5-dimethoxybenzoic acid
Crystal structure and X-ray diffraction of 2,3-difluoro-4,5-dimethoxybenzoic acid
An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2,3-difluoro-4,5-dimethoxybenzoic acid
Foreword: Charting the Uncharted
To date, the definitive crystal structure of 2,3-difluoro-4,5-dimethoxybenzoic acid has not been deposited in publicly accessible crystallographic databases. This guide, therefore, serves as a prospective analysis, a detailed roadmap for researchers and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document outlines the rigorous, field-proven methodologies required to synthesize, crystallize, and ultimately elucidate the three-dimensional structure of this and similar novel compounds. We will leverage established principles and data from structurally analogous molecules to predict likely structural motifs and to explain the causality behind each critical experimental step.
Introduction: The Rationale for Structural Elucidation
Fluorinated and methoxylated benzoic acid derivatives are cornerstone building blocks in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The methoxy groups provide additional hydrogen bond accepting capabilities and can influence molecular conformation.
2,3-difluoro-4,5-dimethoxybenzoic acid is a compound of interest for its potential application as an intermediate in the synthesis of complex pharmaceuticals, particularly in the development of novel antibiotics and kinase inhibitors.[1][2][3] Understanding its solid-state structure is paramount. The precise arrangement of molecules in the crystal lattice dictates critical properties such as solubility, dissolution rate, stability, and bioavailability, which are all fundamental to successful drug development. This guide provides the comprehensive methodology to determine this vital information.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, highly ordered crystal suitable for X-ray diffraction.
Synthetic Strategy
The synthesis of substituted benzoic acids often involves multi-step reaction sequences starting from commercially available halogenated precursors. While a specific, validated route for 2,3-difluoro-4,5-dimethoxybenzoic acid is not widely published, analogous syntheses suggest a pathway involving nucleophilic aromatic substitution to introduce the methoxy groups onto a poly-fluorinated benzene ring, followed by functional group manipulations to yield the final carboxylic acid.[4][5][6][7] Purity of the final compound is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, complicating structure determination.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to transition from a disordered state (in solution) to a highly ordered, repeating three-dimensional lattice. This requires slow, controlled precipitation.
Field-Proven Insight: The choice of solvent is the most critical variable. A good solvent system is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, the driving force for crystallization. Rapid precipitation from a highly soluble system almost invariably leads to an amorphous powder or microcrystalline material unsuitable for single-crystal analysis.
Experimental Protocol: Slow Evaporation Method
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Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., 1-propanol, ethanol, acetone, ethyl acetate, methanol, and binary mixtures).
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen "good" solvent at room temperature. Use a small, clean glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vial with a cap that is pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.
-
Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined facets. This process can take several days to weeks.
Diagram: Crystallization Workflow
Caption: Generalized workflow for obtaining single crystals via slow evaporation.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
Single-Crystal X-ray Diffraction (SC-XRD) is the gold-standard technique for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, angles, and the supramolecular arrangement.
Theoretical Grounding: The technique is based on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ). By rotating the crystal in a monochromatic X-ray beam, a three-dimensional diffraction pattern is collected, from which the electron density map of the unit cell can be reconstructed.[8][9]
Experimental Protocol: A Standard SC-XRD Workflow
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Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to facilitate handling and cooling.
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. Causality: Low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.[10]
-
A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.[11]
-
A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Modern instruments use CCD or CMOS detectors for rapid data acquisition.[10]
-
-
Data Processing:
-
Integration: The raw diffraction spots on the collected frames are integrated to determine their intensities.
-
Scaling and Absorption Correction: The intensities are scaled and corrected for experimental factors, including absorption of X-rays by the crystal itself.
-
-
Structure Solution and Refinement:
-
Specialized software is used to determine the unit cell parameters and the space group (which describes the symmetry of the crystal).
-
An initial model of the molecular structure is generated using direct methods or other algorithms.
-
This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
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Diagram: Single-Crystal XRD Workflow
Caption: The expected R²₂(8) hydrogen-bonded dimer motif.
Secondary Intermolecular Interactions
The overall crystal packing will be directed by a combination of weaker, yet significant, interactions. Analysis of related structures suggests the following are likely to be observed: [12][13]
-
C-H···O and C-H···F Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl and methoxy groups, as well as to the fluorine atoms of neighboring molecules.
-
π-π Stacking: The planar aromatic rings may stack upon one another, contributing to the stability of the crystal lattice. The inter-centroid distance for such interactions is typically in the range of 3.5-3.8 Å.
Data Presentation: A Prospective Crystallographic Table
Once data is collected, it is summarized in a standard format. The table below represents a hypothetical yet realistic summary for 2,3-difluoro-4,5-dimethoxybenzoic acid, with parameters based on those reported for similar structures. [12][14][13]
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₉H₈F₂O₄ |
| Formula Weight | 218.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 3.8 - 9.5 |
| b (Å) | ~ 6.5 - 13.5 |
| c (Å) | ~ 11.0 - 26.5 |
| β (°) | ~ 92 - 106 |
| Volume (ų) | ~ 650 - 750 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (R1) | < 0.05 |
| wR2 (all data) | < 0.15 |
Powder X-ray Diffraction (PXRD): The Bulk Characterization Fingerprint
While SC-XRD provides the ultimate detail from a single perfect crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing the bulk, polycrystalline material that is typically produced at scale. [9][15] Purpose and Application:
-
Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline form (polymorph). It is used to confirm that the bulk material is the same phase as the single crystal that was structurally characterized.
-
Purity Analysis: It can detect the presence of other crystalline phases or impurities.
-
Polymorph Screening: PXRD is the primary technique used in screening for different crystalline forms of a drug substance, which can have different physical properties.
The PXRD experiment involves exposing a powdered sample to an X-ray beam and measuring the intensity of the diffracted X-rays as a function of the 2θ angle. The resulting diffractogram consists of a series of peaks at characteristic 2θ values, which correspond to the 'd' spacings of the crystal lattice planes.
Conclusion
This guide has detailed the comprehensive, multi-step process required to determine the crystal structure of 2,3-difluoro-4,5-dimethoxybenzoic acid. By following a logical progression from synthesis and crystallization to single-crystal and powder X-ray diffraction, researchers can obtain a complete understanding of the solid-state properties of this novel compound. The elucidation of its three-dimensional structure, including the likely formation of robust hydrogen-bonded dimers and other subtle intermolecular interactions, will provide the critical knowledge necessary to advance its application in drug discovery and materials science, ensuring a foundation of scientific integrity for future development.
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